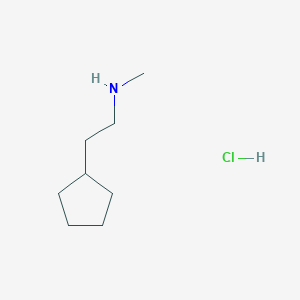
N-Methyl cyclopentaneethanamine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl cyclopentaneethanamine HCl is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.69 . It is available for purchase from various chemical suppliers.
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for the synthesis of N-methylated compounds involve reductive amination, N-methylation by alkylation, and a reductive ring opening of 5-oxazolidinones with a triethylsilane/TFA mixture .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research often focuses on the synthesis of novel compounds and their biological evaluation. For instance, the study on bromophenol derivatives with cyclopropyl moiety reveals the process of synthesizing compounds and evaluating their effectiveness as inhibitors for certain enzymes, which are crucial in treating diseases like Alzheimer's and Parkinson's. This approach highlights the importance of chemical synthesis in drug discovery and the potential therapeutic applications of newly synthesized compounds (Boztaş et al., 2019).
Analytical Characterization and Inhibitory Effects
Another area of interest is the analytical characterization of compounds and their inhibitory effects on biological targets. The study on dimethoxybromophenol derivatives incorporating cyclopropane moieties, for instance, delves into how these compounds act as inhibitors for carbonic anhydrase enzyme isoforms, a key target for therapeutic intervention in various conditions. This research demonstrates the role of chemical analysis and bioactivity screening in understanding the potential medical applications of chemical compounds (Boztaş et al., 2015).
Environmental and Material Applications
Beyond biomedical applications, research on compounds similar to N-Methyl cyclopentaneethanamine HCl also extends to environmental and material sciences. For example, studies on the degradation of organic contaminants in water through novel catalysts highlight the environmental applications of chemical research. The development of C3N5 nanosheet/Ag2CO3 nanocomposites for the photodegradation of pollutants illustrates how chemical compounds are utilized in addressing environmental issues (Li et al., 2022).
Corrosion Inhibition
The exploration of amino acid compounds as eco-friendly corrosion inhibitors for steel in acidic solutions is another example of the broad utility of chemical compounds in industrial applications. These studies reveal how specific compounds can offer protective benefits in corrosive environments, showcasing the intersection between chemistry and materials science (Yadav et al., 2015).
Propiedades
IUPAC Name |
2-cyclopentyl-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-9-7-6-8-4-2-3-5-8;/h8-9H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNNGKCCYWZXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854413-64-2 |
Source


|
| Record name | (2-cyclopentylethyl)(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

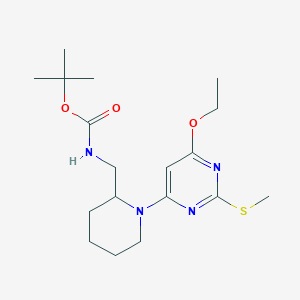
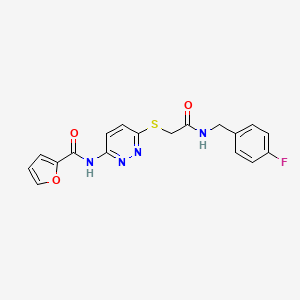

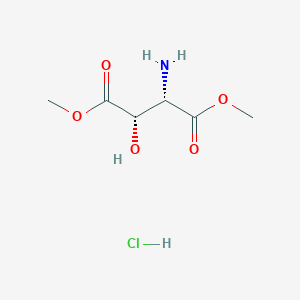

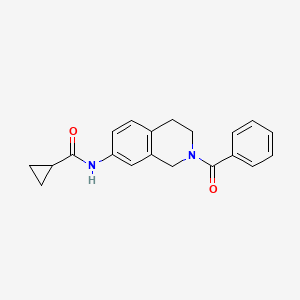

![5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2615714.png)




![N-[(2-Chlorophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2615723.png)
